3-Morpholinosydnonimine hydrochloride
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Overview
Description
3-Morpholinosydnonimine hydrochloride, also known as Linsidomine hydrochloride, is a chemical compound with the molecular formula C6H10N4O2·HCl and a molecular weight of 206.63 g/mol . It is a potent vasodilator and inhibitor of platelet aggregation, and it releases nitric oxide spontaneously when in solution . This compound is widely used in scientific research due to its ability to generate reactive oxygen species and reactive nitrogen species, making it a valuable tool for studying oxidative and nitrosative stress .
Preparation Methods
The synthesis of 3-Morpholinosydnonimine hydrochloride involves the reaction of morpholine with nitrous acid to form the sydnone imine structure. The reaction conditions typically include an acidic environment to facilitate the formation of the sydnone ring . Industrial production methods may involve the use of large-scale reactors and controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
3-Morpholinosydnonimine hydrochloride undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its corresponding amine derivative under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include molecular oxygen, reducing agents, and nucleophiles. The major products formed from these reactions are peroxynitrite, amine derivatives, and substituted sydnone imines .
Scientific Research Applications
3-Morpholinosydnonimine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Morpholinosydnonimine hydrochloride involves the spontaneous release of nitric oxide and superoxide anion when in solution . These reactive species activate guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels . The elevated cGMP levels result in vasodilation and inhibition of platelet aggregation . Additionally, the compound induces oxidative and nitrosative stress, which can lead to cellular apoptosis and necrosis .
Comparison with Similar Compounds
3-Morpholinosydnonimine hydrochloride is unique due to its ability to generate both nitric oxide and superoxide anion, which form peroxynitrite under physiological conditions . Similar compounds include:
S-Nitroso-N-acetyl-DL-penicillamine: Another nitric oxide donor, but it does not generate superoxide anion.
S-Nitrosoglutathione: A nitric oxide donor with antioxidant properties, lacking the ability to generate superoxide anion.
Molsidomine: The parent compound of this compound, which also releases nitric oxide but with different pharmacokinetic properties.
These comparisons highlight the unique dual-generation of reactive species by this compound, making it a valuable tool in research.
Properties
Molecular Formula |
C6H11ClN4O2 |
---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine;hydrochloride |
InChI |
InChI=1S/C6H10N4O2.ClH/c7-6-5-10(8-12-6)9-1-3-11-4-2-9;/h5,7H,1-4H2;1H |
InChI Key |
NCGICGYLBXGBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1[N+]2=CC(=N)O[N-]2.Cl |
Synonyms |
3-morpholino-sydnonimine 3-morpholino-sydnonimine monohydrochloride 3-morpholinosydnonimine hydrochloride 3-morpholinosydnonimine N-ethylcarbamide 3-morpholinosydonimine 5-amino-3-(4-morpholinyl)-1,2,3-oxadiazolium Corvasal CV 664 CV-664 linsidomine N-morpholino sydnonimine SIN-1 morpholine |
Origin of Product |
United States |
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